molecular formula C20H20N2O5 B2931233 4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705096-84-9

4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2931233
CAS RN: 1705096-84-9
M. Wt: 368.389
InChI Key: WCPLBSAJLXUCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d]isoxazole, acetyl group, piperidine ring, ether linkage, and a 2H-pyran-2-one. These groups are common in many biologically active compounds and could potentially contribute to various pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]isoxazole and piperidine rings are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the acetyl group could undergo hydrolysis to form an alcohol and acetic acid . The ether linkage could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar acetyl group and the ether linkage could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics and metabolism of compounds structurally related to "4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one." For instance, studies on serotonin-4 receptor partial agonists have delved into how these compounds are metabolized into various metabolites, highlighting the significance of physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research emphasizes the importance of understanding the metabolism pathways and the exposure levels of metabolites relative to the parent drug in pharmacokinetic studies (Obach et al., 2018).

Cancer Research

Compounds with structural similarities to "4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" have been investigated for their anti-tumor properties. Research in this area has identified benzopyranylamine compounds as active against human breast, CNS, and colon cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Jurd, L., 1996).

Receptor Agonism

Studies on zwitterionic compounds, which share structural features with the specified compound, have contributed to the understanding of solid form selection for pharmaceutical development, particularly focusing on 5-HT4 receptor agonists. This research underscores the complexity of selecting a stable solid form for pharmaceutical compounds and the relevance of solid-state characterization and stability assessment in drug development (Kojima et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-10-15(11-20(24)25-13)26-14-6-8-22(9-7-14)19(23)12-17-16-4-2-3-5-18(16)27-21-17/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLBSAJLXUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.